4-(Butylsulfonyl)benzaldehyde
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Overview
Description
4-(Butylsulfonyl)benzaldehyde is an organic compound with the molecular formula C11H14O3S. It is characterized by a benzaldehyde core substituted with a butylsulfonyl group at the para position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Butylsulfonyl)benzaldehyde can be synthesized through various methods. One common approach involves the sulfonation of butylbenzene followed by oxidation to introduce the aldehyde group. Another method includes the reaction of butylsulfonyl chloride with benzaldehyde under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-(Butylsulfonyl)benzoic acid.
Reduction: 4-(Butylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Butylsulfonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Butylsulfonyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butylsulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylbenzaldehyde: Similar structure but with a methyl group instead of a butyl group.
4-Chlorobenzaldehyde: Similar reactivity but with a chlorine substituent.
4-Nitrobenzaldehyde: Contains a nitro group, leading to different chemical properties.
Uniqueness
4-(Butylsulfonyl)benzaldehyde is unique due to the presence of the butylsulfonyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific chemical and physical properties .
Properties
Molecular Formula |
C11H14O3S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
4-butylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H14O3S/c1-2-3-8-15(13,14)11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
WLSGCNUWUXDVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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